Product packaging for 3-Amino-4-methoxybenzenesulfonamide(Cat. No.:CAS No. 6973-08-6)

3-Amino-4-methoxybenzenesulfonamide

Cat. No.: B3056233
CAS No.: 6973-08-6
M. Wt: 202.23 g/mol
InChI Key: NPWOQOWGIUVRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzenesulfonamides in Organic and Medicinal Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring linked to a sulfonamide functional group (-SO₂NR₂). nih.gov This structural motif is of significant interest in both organic synthesis and medicinal chemistry. In organic chemistry, the reaction of primary and secondary amines with benzenesulfonyl chloride forms the basis of the Hinsberg test, a classical method for distinguishing between these types of amines. wikipedia.org The sulfonamide group is generally unreactive and its formation results in crystalline derivatives, which are useful for identification purposes. wikipedia.org

From a medicinal standpoint, the benzenesulfonamide (B165840) scaffold is a key component in a multitude of pharmaceutical drugs. nih.gov These compounds exhibit a broad range of biological activities, acting as inhibitors for various enzymes such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and acetylcholinesterase. nih.gov Their applications span treatments for diverse conditions including cancer, inflammation, glaucoma, and microbial infections. acs.orgrsc.orgnih.gov The versatility of the benzenesulfonamide core allows for synthetic modifications, leading to the development of new derivatives with tailored pharmacological profiles. acs.orgacs.org For instance, novel benzenesulfonamide derivatives have been synthesized and evaluated for their anticonvulsant and anti-influenza activities. acs.orgacs.org

Significance of Methoxy (B1213986) and Amino Substituents in Sulfonamide Scaffolds

The biological activity and chemical properties of benzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on the benzene ring. The methoxy (-OCH₃) and amino (-NH₂) groups, as seen in 3-Amino-4-methoxybenzenesulfonamide, play crucial roles in modulating the molecule's characteristics.

The amino group is a key feature in the classic sulfonamide antibacterials, which are derivatives of 4-aminobenzenesulfonamide. researchgate.net In these compounds, the 4-amino group is essential for their mechanism of action, which involves inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.govresearchgate.net The position and substitution of the amino group can drastically alter the biological effect. For example, in the development of 12-Lipoxygenase inhibitors, placing an amino group at the 3-position of a benzenesulfonamide scaffold resulted in a significant loss of activity. nih.gov

The methoxy group, an electron-donating substituent, can influence the electronic environment of the aromatic ring and thereby modulate the compound's interaction with biological targets. ontosight.ai Studies on quinoline (B57606) derivatives have shown that the presence of a methoxy group can enhance a compound's ability to bind to enzymes or receptors. ontosight.ai In the context of 12-Lipoxygenase inhibitors, a methoxy group at the 3-position of a specific benzenesulfonamide scaffold was found to be optimal for activity, while a 4-methoxy analogue showed reduced potency. nih.gov The interplay between these substituents and the core sulfonamide structure is a critical area of research in the design of new therapeutic agents. ontosight.ainih.gov

Historical Context and Evolution of Research on this compound and its Analogues

The history of sulfonamides dates back to the early 20th century, with the discovery of Prontosil in 1932, the first broadly effective antibacterial drug. wikipedia.orghuvepharma.com This discovery, which earned Gerhard Domagk a Nobel Prize, opened the door to the "sulfa craze" and the development of thousands of sulfonamide-containing molecules. wikipedia.orgnih.gov The active component of Prontosil was found to be sulfanilamide, a compound first synthesized in 1906. nih.govwikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Benzenesulfonamide98-10-2C₆H₇NO₂S157.19-
3-Amino-4-methoxybenzamide-C₈H₁₀N₂O₂166.18-
3-Amino-4-methoxybenzenesulfonic acid98-42-0C₇H₉NO₄S203.22305 (dec.)
3-Amino-4-methoxybenzanilide (B94723)120-35-4C₁₄H₁₄N₂O₂242.27 (calculated)197-198

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comsigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3S B3056233 3-Amino-4-methoxybenzenesulfonamide CAS No. 6973-08-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWOQOWGIUVRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064530
Record name Benzenesulfonamide, 3-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-08-6
Record name 3-Amino-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6973-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-amino-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methoxybenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 3-amino-4-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 3-amino-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1064530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxybenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Amino 4 Methoxybenzenesulfonamide and Its Derivatives

Classical Synthetic Routes

Classical synthetic routes for preparing sulfonamides, including 3-amino-4-methoxybenzenesulfonamide, often involve fundamental organic reactions that have been refined over time. These methods are valued for their reliability and well-understood mechanisms.

Nucleophilic Substitution Reactions

A cornerstone of sulfonamide synthesis is the nucleophilic substitution reaction, a versatile and widely employed method.

The most traditional and direct method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. rsc.orgnih.gov In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. youtube.com This process is analogous to a nucleophilic acyl substitution. youtube.com The general reaction is robust, but the availability and stability of the requisite sulfonyl chloride can be a limitation, as they are often moisture-sensitive and synthesized under harsh conditions. nih.govacs.org

For the synthesis of derivatives, a variety of amines can be reacted with an appropriate sulfonyl chloride. For instance, a palladium-catalyzed three-component reaction using sulfuric chloride, an amine, and a boronic acid can produce diverse sulfonamides. rsc.org In this approach, a sulfamoyl chloride is generated in situ and then undergoes a Suzuki-Miyaura coupling. rsc.org

The efficiency of the reaction between sulfonyl chlorides and amines is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a base as a catalyst are critical factors that can be optimized to maximize yield and purity.

Solvent Effects: The solvent can influence the solubility of reactants and intermediates, as well as the reaction rate. For example, polyethylene (B3416737) glycol (PEG-400) has been used as an environmentally friendly solvent for the synthesis of sulfonamides, with potassium carbonate as the base. sci-hub.se In some cases, reactions can even be performed under solvent-free conditions. sci-hub.se

Temperature: Temperature control is crucial. While some reactions proceed efficiently at room temperature, others require heating to overcome activation energy barriers. For instance, a synthesis of sulfonamides in PEG-400 involved heating to 120°C. sci-hub.se

Base Catalysis: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. youtube.com Pyridine is a commonly used base for this purpose. youtube.com Other bases, such as sodium carbonate and potassium carbonate, have also been employed effectively. sci-hub.se The selection of the base can be critical; for example, in one study, potassium carbonate was found to be the optimal base for a particular sulfonamide synthesis. jsynthchem.com

The table below summarizes the optimization of various parameters in sulfonamide synthesis.

ParameterConditionRationale/Outcome
Catalyst 20 mg MNPs-AHBA-CuProduced maximum efficiency in a model reaction. jsynthchem.com
Base K2CO3Identified as the best base for the reaction. jsynthchem.com
Solvent PEGDetermined to be the optimal solvent. jsynthchem.com
Temperature 80 °COptimal temperature for the reaction. jsynthchem.com
Time 1 hourSufficient time for high efficiency. jsynthchem.com

Nitration and Reduction Strategies for Amino Group Introduction

The introduction of an amino group onto an aromatic ring is often achieved through a two-step process involving nitration followed by reduction. This is a fundamental strategy in the synthesis of aromatic amines. youtube.com

First, the aromatic ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2). libretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). libretexts.org The nitro group is a strong deactivating group, which can be advantageous for controlling subsequent reactions. libretexts.org

Following nitration, the nitro group is reduced to an amino group (-NH2). This reduction can be accomplished using various reagents, such as hydrogen gas with a metal catalyst (e.g., palladium), or metals like iron or zinc in an acidic medium. youtube.com This nitration-reduction sequence is a common pathway for preparing anilines and their derivatives. youtube.com For instance, the synthesis of 3-amino-4-methoxy-acetanilide has been achieved through a sequence involving nitration and subsequent reduction. globethesis.com

Bromination of Intermediate Structures

Bromination is a key halogenation reaction used to introduce bromine atoms into intermediate compounds, which can then be further functionalized. In the context of synthesizing derivatives of this compound, bromination can be used to create precursors for cross-coupling reactions or to introduce a bromine substituent in the final molecule. For example, 3-amino-4-bromobenzoic acid is a commercially available compound that can serve as a starting material or intermediate in various synthetic pathways. sigmaaldrich.com

Multi-step Organic Synthesis Approaches

The synthesis of complex molecules like derivatives of this compound often requires a multi-step approach. youtube.commedium.com This involves a sequence of reactions to build the target molecule from simpler, commercially available starting materials. syrris.jp A multi-step synthesis allows for the systematic construction of the desired molecular architecture, with each step introducing a specific functional group or structural element. medium.com

For example, the synthesis of 3-amino-4-methoxybenzanilide (B94723), a related compound, involves a multi-step process starting from 3-nitro-4-chlorobenzoic acid. patsnap.comgoogle.com The synthesis proceeds through the formation of 3-nitro-4-chlorobenzanilide, followed by methoxylation to yield 3-nitro-4-methoxybenzanilide, and finally, reduction of the nitro group to afford the desired 3-amino-4-methoxybenzanilide. patsnap.comgoogle.com Such multi-step sequences can be optimized for yield and efficiency, sometimes employing flow chemistry techniques to streamline the process and improve reproducibility. syrris.jp A study on the synthesis of 3-amino-4-methoxy-acetanilide also highlights a multi-step approach starting from 4-nitrochlorobenzene, involving methoxylation, reduction, acylation, and nitration. globethesis.com

Below is an interactive data table summarizing a multi-step synthesis of 3-amino-4-methoxybenzanilide.

StepReactantsReagents/ConditionsProductYieldPurity
13-nitro-4-chlorobenzoic acid, aniline (B41778)Chlorobenzene (B131634), Phosphorus trichloride (B1173362), 70-100°C3-nitro-4-chlorobenzanilide-98.1%
23-nitro-4-chlorobenzanilideMethanol (B129727), Sodium hydroxide (B78521), Reflux3-nitro-4-methoxybenzanilide--
33-nitro-4-methoxybenzanilideReduction3-amino-4-methoxybenzanilide--

Advanced and Catalytic Synthetic Approaches

Recent advancements in organic synthesis have provided more sophisticated and efficient routes to sulfonamides, including this compound and its analogs. These methods often employ catalytic systems to achieve high selectivity and yield under milder conditions.

Palladium-catalyzed amination, a cornerstone of modern organic synthesis, offers a powerful tool for the formation of carbon-nitrogen bonds. This methodology can be applied to the synthesis of derivatives of this compound. For instance, palladium-catalyzed reactions can be used to couple aryl halides or triflates with amines. nih.govkyoto-u.ac.jp The development of specialized phosphine (B1218219) ligands, such as KPhos, has enabled the amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia (B1221849) and a hydroxide base, providing a direct route to primary arylamines with high selectivity. nih.gov This approach is significant as it avoids the use of ammonia surrogates or anhydrous conditions. nih.gov

The versatility of palladium catalysis also extends to the coupling of aryl iodides with sulfur dioxide surrogates like DABSO, which can then be converted in a one-pot process to a variety of sulfonamides by reacting with an amine in the presence of an oxidant. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions in Sulfonamide Synthesis

Catalyst/Ligand SystemReactantsProduct TypeKey Features
Palladium with KPhos ligandAryl/heteroaryl chlorides and bromides, aqueous ammonia, hydroxide basePrimary arylaminesHigh selectivity, avoids anhydrous conditions. nih.gov
Palladium catalystAryl iodides, DABSO, amineFunctionalized sulfonamidesOne-pot synthesis. organic-chemistry.org
Palladium-NHC precatalyst (SingaCycle-A3)Aryl sulfides, aliphatic/aromatic aminesAniline derivativesMilder reaction conditions, wide functional group tolerance. kyoto-u.ac.jp

This table provides illustrative examples of palladium-catalyzed reactions relevant to the synthesis of sulfonamide derivatives.

Domino reactions, also known as tandem or cascade reactions, have gained traction for their ability to construct complex molecules from simple starting materials in a single operation, thereby reducing waste and improving resource economy. researchgate.net In the context of sulfonamide synthesis, domino reactions can facilitate the rapid assembly of polycyclic structures. researchgate.net For example, a domino addition/cyclization reaction of alkyne-tethered N-sulfonamide acrylates with arylboronic acids can be employed to create complex sulfonamide-containing molecules. researchgate.net Another approach involves a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to yield a broad range of sulfonamides. organic-chemistry.org

Ultrasound-assisted synthesis has emerged as a green and efficient technique in organic chemistry. The use of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions. nih.govnih.gov In sulfonamide synthesis, ultrasound has been successfully employed to promote the N-sulfonylation of amines. nih.gov For instance, the condensation of aryl sulfonyl chlorides with aryl amines can be catalyzed by ferric chloride-bentonite under ultrasound irradiation, resulting in high yields of aryl sulfonamides. researchgate.net This method offers advantages such as shorter reaction times, higher purity of products, and easier work-up procedures. nih.gov

Natural zeolites, like Natrolite, have also been used as reusable catalysts in the ultrasound-promoted synthesis of sulfonamides, further enhancing the green credentials of this method. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Sulfonamide Synthesis

ParameterConventional HeatingUltrasound-Assisted Method
Reaction Time Often several hoursSignificantly shorter (minutes to a few hours) nih.gov
Energy Consumption HigherLower
Yield Variable, can be lowerGenerally higher nih.govresearchgate.net
Reaction Conditions Often requires higher temperaturesCan often be performed at room temperature nih.gov
Environmental Impact May generate more wasteCleaner, with less waste generation nih.gov

This table highlights the general advantages of ultrasound-assisted synthesis over traditional heating methods for the preparation of sulfonamides.

Industrial Preparation Methods and Considerations

On an industrial scale, the synthesis of this compound often involves a multi-step process that prioritizes cost-effectiveness, scalability, and safety. A common route starts with the nitration of a suitable precursor, followed by methoxylation and subsequent reduction of the nitro group to an amine. google.compatsnap.com

One patented industrial method for a related compound, 3-amino-4-methoxybenzanilide, involves the following steps:

Amidation: 3-nitro-4-chlorobenzoic acid reacts with aniline in the presence of a reagent like phosphorus trichloride or thionyl chloride to form 3-nitro-4-chlorobenzanilide. patsnap.com

Methoxylation: The resulting 3-nitro-4-chlorobenzanilide is then treated with methanol and an alkaline reagent, such as sodium hydroxide or potassium hydroxide, to yield 3-nitro-4-methoxybenzanilide. google.compatsnap.com

Reduction: Finally, the nitro group of 3-nitro-4-methoxybenzanilide is reduced to an amino group to obtain the final product. google.compatsnap.com

Considerations for industrial production include managing exothermic reactions, minimizing waste products ("three wastes"), and ensuring high product purity. patsnap.comgoogle.com The choice of reagents and solvents is critical; for example, using chlorobenzene as a solvent in the amidation step and subsequently removing it by distillation is a practical approach. patsnap.com The catalyst used in the reduction step may need to be managed to prevent poisoning, which could lead to the formation of side-products. google.com

Purification Techniques for Synthesized Compounds

The purity of this compound and its derivatives is crucial for their intended applications. Various purification techniques are employed to remove impurities, unreacted starting materials, and by-products.

Common purification methods include:

Crystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical to achieve good separation.

Column Chromatography: For more challenging separations, column chromatography is employed. Techniques like low-pressure column chromatography with a C18 column can be effective. nih.gov The mobile phase, often a mixture of solvents like methanol and water, is optimized to achieve the best separation. nih.gov High-performance liquid chromatography (HPLC) is also used for both analysis and purification. nih.gov

Washing and Extraction: Simple washing with water or other solvents can remove many impurities. google.com Adjusting the pH can facilitate the separation of acidic or basic impurities. google.com Liquid-liquid extraction is another fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.

Filtration and Centrifugation: These methods are used to separate solid products from liquid reaction mixtures or wash solutions. google.com

For aromatic amino acids, which share structural similarities with the target compound, purification can also be achieved by bringing a solution into contact with a strong cationic resin. google.com

Chemical Reactivity and Functional Group Transformations

Reactivity of the Amino Group

The primary aromatic amino group is a key site for a variety of chemical transformations, including acylation, alkylation, diazotization, and substitution reactions.

Acylation Reactions

The amino group of 3-Amino-4-methoxybenzenesulfonamide can undergo acylation to form the corresponding acetamido derivative. A notable product of this reaction is 3-acetamido-4-methoxybenzenesulfonamide. The synthesis of this compound is an important step in the preparation of certain dyestuffs and pharmaceuticals. globethesis.com One synthetic approach involves the acetylation of 2,4-diaminoanisole. However, controlling the reaction to achieve mono-acetylation on the desired amino group can be challenging, with the potential for the formation of a di-acetylated byproduct. researchgate.net Careful control of reaction conditions, such as the portionwise addition of a diluted acetylating agent at low temperatures, is often necessary to minimize the formation of this dimer. researchgate.net

Another route to an acylated derivative, 3-amino-4-methoxy acetanilide, starts from 4-nitrochlorobenzene and proceeds through methoxylation, reduction, acylation, and nitration steps, ultimately achieving a high yield and purity of the desired product. globethesis.com A synthesis for 3-amino-4-methoxy-acetamide, an important intermediate for disperse dyes, has also been developed with a reported yield of 86%. google.com

Table 1: Synthesis of Acylated Derivatives

Starting MaterialProductKey Reaction StepReported YieldPurityReference
4-Nitrochlorobenzene3-Amino-4-methoxy-acetanilideMulti-step synthesis including acylation80.0%99.2% globethesis.com
2,4-Diaminoanisole3-Amino-4-methoxy acetanilideMono-acetylation-- researchgate.net
-3-Amino-4-methoxy-acetamideMulti-step synthesis86%- google.com

Alkylation Reactions

The nitrogen atom of the amino group in this compound can act as a nucleophile in alkylation reactions. While specific examples for the direct alkylation of this compound are not extensively documented in the provided search results, general methods for the N-alkylation of aromatic amines and sulfonamides are well-established. For instance, manganese-catalyzed N-alkylation of a diverse range of aryl and alkyl sulfonamides with alcohols has been shown to be an efficient process. acs.org Another general method involves the N-alkylation of sulfonamides using alkyl halides in the presence of electrophilic catalysts. dnu.dp.ua These methods suggest that the amino group of this compound could potentially be alkylated under similar conditions.

A study on the closely related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), demonstrated that its derivatives can undergo alkylation reactions. For example, a derivative was O-alkylated with ethyl iodide in the presence of a strong base. nih.gov While this is alkylation on a hydroxyl group, it demonstrates the feasibility of performing such reactions on substituted aminobenzenesulfonamides.

Diazotization Reactions

The primary aromatic amino group of this compound readily undergoes diazotization, a reaction that converts it into a diazonium salt. This transformation is a cornerstone of azo dye synthesis. wikipedia.orgdyestuffintermediates.comresearchgate.net The presence of the electron-donating methoxy (B1213986) group para to the amino group facilitates this reaction. quora.com

The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). wikipedia.orgresearchgate.net The resulting diazonium salt is often not isolated and is used directly in subsequent coupling reactions.

For instance, 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide is diazotized and then coupled with compounds like 7-Hydroxynaphthalene-1,3-disulfonic acid or 3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilide to produce dyes such as C.I. Acid Red 187 and C.I. Pigment Red 5, respectively. dyestuffintermediates.com Similarly, 3-Amino-4-methoxybenzamide undergoes diazotization followed by coupling with 3-Hydroxy-N-phenyl-2-naphthamide to form C.I. Pigment Red 245. dyestuffintermediates.com

Table 2: Azo Dyes Synthesized from Diazotized this compound Derivatives

Starting AmineCoupling ComponentResulting DyeReference
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide7-Hydroxynaphthalene-1,3-disulfonic acidC.I. Acid Red 187 dyestuffintermediates.com
3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide3-Hydroxy-5′-chloro-2′,4′-dimethoxy-2-naphthanilideC.I. Pigment Red 5 dyestuffintermediates.com
3-Amino-4-methoxybenzamide3-Hydroxy-N-phenyl-2-naphthamideC.I. Pigment Red 245 dyestuffintermediates.com

Substitution Reactions

The most significant substitution reactions involving the amino group of this compound are those that proceed via the diazonium salt intermediate. The diazonium group is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.org These reactions allow for the introduction of a range of functional groups onto the aromatic ring in place of the original amino group. Common substitutions include the introduction of hydroxyl (–OH), cyano (–CN), and halide (–F, –Cl, –Br, –I) groups. wikipedia.org

Reactivity of the Sulfonamide Moiety

The sulfonamide group is generally considered to be chemically robust.

Stability under Acidic Conditions

Aromatic sulfonamides are known for their stability, particularly under acidic conditions. researchgate.net Studies on the hydrolysis of a range of sulfonamides have shown that they are generally stable in aqueous solutions at pH values typically found in the environment (pH 4-9). nih.govresearchgate.net For many sulfonamides, the hydrolysis rate at 25°C is less than 10%, corresponding to a half-life of over a year. nih.govresearchgate.net

While the sulfonamide bond can be cleaved under harsh acidic conditions, it is significantly more resistant to hydrolysis than a corresponding amide bond. researchgate.net The stability of the sulfonamide group under acidic conditions is a key property that allows for chemical manipulations at other sites of the molecule, such as the diazotization of the amino group in strong acid, without affecting the sulfonamide moiety. However, the presence of certain neighboring groups can influence the rate of acid-catalyzed hydrolysis. acs.org

Coupling Reactions via the Sulfonamide Group

The sulfonamide group provides a handle for various coupling reactions, allowing for the formation of new carbon-nitrogen bonds.

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated under basic conditions. The reaction proceeds by deprotonation of the sulfonamide nitrogen with a base, followed by nucleophilic attack on an alkyl halide. A study on manganese-catalyzed N-alkylation of sulfonamides using alcohols demonstrated that electron-donating groups on the aryl ring, such as the methoxy group in this compound, are well-tolerated. acs.org

Ullmann-Type N-Arylation: A significant class of coupling reactions for sulfonamides is the Ullmann condensation, which involves the formation of an N-aryl bond. wikipedia.org This copper-catalyzed reaction typically couples the sulfonamide with an aryl halide. nih.govresearchgate.netacs.org Modern variations of this reaction often utilize copper(I) iodide as a catalyst in the presence of a ligand and a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like DMSO at elevated temperatures. nih.govresearchgate.net These improved methods have broadened the scope and efficiency of N-arylation of sulfonamides. researchgate.net

Reaction TypeCoupling PartnerTypical Catalysts/ReagentsGeneral Conditions
N-AlkylationAlkyl Halide/AlcoholBase (e.g., K2CO3), Mn-catalyst (for alcohols)Variable, often with heating
Ullmann N-ArylationAryl Iodide/BromideCuI, Ligand (e.g., N-methylglycine), Base (e.g., K3PO4)Elevated temperature (e.g., 100-110 °C) in a polar aprotic solvent (e.g., DMSO)

Electrophilic Substitution Patterns of the Methoxy-Substituted Phenyl Ring

The positions of electrophilic attack on the aromatic ring of this compound are dictated by the directing effects of the existing substituents: the amino group (-NH2), the methoxy group (-OCH3), and the sulfonamide group (-SO2NH2).

Amino (-NH2) and Methoxy (-OCH3) Groups: Both the amino and methoxy groups are strong activating groups and are ortho, para-directors. byjus.com They donate electron density to the benzene (B151609) ring through resonance, increasing its nucleophilicity and directing incoming electrophiles to the positions ortho and para to them. masterorganicchemistry.comwikipedia.org

Sulfonamide (-SO2NH2) Group: The sulfonamide group is a deactivating group and a meta-director due to its electron-withdrawing nature.

In this compound, the substituents are located at positions 1, 3, and 4. The positions on the ring available for substitution are C2, C5, and C6.

Position C2: This position is ortho to the methoxy group and meta to the amino and sulfonamide groups.

Position C5: This position is ortho to the amino group and meta to the methoxy and sulfonamide groups.

Position C6: This position is para to the amino group and ortho to the sulfonamide group.

The powerful activating and ortho, para-directing effects of the amino and methoxy groups will dominate over the deactivating, meta-directing effect of the sulfonamide group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the amino and methoxy groups. Specifically, position C5 is highly activated due to being ortho to the strongly activating amino group. Position C2 is also activated, being ortho to the methoxy group. Steric hindrance from the adjacent sulfonamide group might influence the regioselectivity between these positions.

PositionDirecting Effect of -NH2 (at C3)Directing Effect of -OCH3 (at C4)Directing Effect of -SO2NH2 (at C1)Overall Likelihood of Substitution
C2MetaOrthoOrthoFavored
C5OrthoMetaMetaHighly Favored
C6ParaOrthoMetaPossible, but may be sterically hindered

Oxidation and Reduction Pathways

Oxidation: The primary site for oxidation in this compound is the amino group. Aromatic amines can be oxidized by various reagents, such as peroxy acids (e.g., peracetic acid), to form nitroso or nitro compounds. acs.orglibretexts.orgacs.org The course of the oxidation can be influenced by the reaction conditions. The electron-donating nature of the methoxy group can further facilitate the oxidation of the amino group. In some cases, oxidation can lead to the formation of colored polymeric products. mdpi.com

Reduction: The sulfonamide group is generally resistant to reduction. However, strong reducing agents like lithium aluminum hydride (LiAlH4) have been shown to reduce amides to amines, and similar reactivity, though challenging, can be anticipated for sulfonamides, potentially cleaving the S-N bond or reducing the sulfur center. youtube.comyoutube.com The reduction of the aromatic ring itself would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature, which would likely also affect the other functional groups.

Structural Elucidation and Advanced Characterization

X-ray Crystallographic Investigations

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of molecules, and in the case of sulfonamide derivatives, it provides critical insights into their solid-state conformation and interactions.

Intermolecular Interactions: Hydrogen Bonding Networks and Van der Waals Forces

In the crystalline state, molecules of 3-Amino-4-methoxybenzenesulfonamide and its derivatives are held together by a network of intermolecular forces. Hydrogen bonds are particularly significant. In N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide, adjacent molecules form inversion dimers through strong N-H···O hydrogen bonds, creating R22(8) loops. nih.gov Similarly, in 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, molecules are linked by N-H···N and N-H···O hydrogen bonds, forming kinked layers. nih.gov In addition to hydrogen bonding, other interactions such as C-H···π interactions and aromatic π-π stacking are also observed, with a centroid-centroid separation of 3.8191 (1) Å in N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. nih.gov Van der Waals forces also play a role in connecting adjacent layers in the crystal lattice. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. For derivatives of this compound, this method confirms the presence and relative abundance of carbon, hydrogen, nitrogen, oxygen, and sulfur, ensuring the compound's identity and purity.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of chemical compounds and for separating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For instance, the purity of 3-Amino-4-methoxybenzoic acid, a related compound, is often determined by HPLC, with a purity of ≥98% being standard for many applications. kilobio.com HPLC can also be used to identify and quantify impurities. kilobio.com In some cases, preparative HPLC is employed for purification, using a C18 column to achieve high purity levels. For the separation of complex mixtures, column chromatography with a suitable eluent system, such as petroleum ether and ethyl acetate, is effective. chemicalbook.com

Table of Crystallographic Data for a Related Sulfonamide

ParameterValue
CompoundN-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide
Molecular FormulaC₁₅H₁₅NO₄S
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.2474 (7)
b (Å)9.6660 (6)
c (Å)9.8764 (8)
α (°)70.268 (6)
β (°)64.052 (8)
γ (°)86.231 (5)
Volume (ų)743.69 (11)
Z2
Data sourced from a study on a related sulfonamide compound. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and effective method for predicting the properties of molecules.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Using a specified basis set, such as B3LYP/6-31G(d,p), the calculation finds the conformation with the lowest potential energy. indexcopernicus.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Amino-4-methoxybenzenesulfonamide | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C (aromatic) | ~1.39 - 1.41 | | | | C-S | ~1.77 | | | | S=O | ~1.43 | | | | S-N | ~1.63 | | | | C-N (amino) | ~1.40 | | | | C-O (methoxy) | ~1.37 | | | | O-CH3 | ~1.43 | | | | | | C-S-N | ~107 | | | | O=S=O | ~120 | | | | C-C-N (amino) | ~120 | | | | C-C-O (methoxy) | ~120 | | | | | C-C-S-N | | | | | | C-C-C-N | | Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. acs.orgsigmaaldrich.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap suggests a more reactive molecule. bldpharm.com

Analysis of related sulfonamides shows that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels and thus the reactivity of the molecule. indexcopernicus.com For this compound, the electron-donating amino and methoxy (B1213986) groups would be expected to influence the electron density distribution and the energy of the frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap

Note: Specific energy values require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. dyestuffintermediates.comnih.gov It uses a color scale to indicate regions of negative and positive electrostatic potential, which are crucial for identifying sites for electrophilic and nucleophilic attack, respectively. indexcopernicus.com Red typically indicates electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy groups, as well as the nitrogen of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the sulfonamide NH2 would likely exhibit a positive potential.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule. mdpi.comsigmaaldrich.com This calculation distributes the total electron density among the constituent atoms, offering a quantitative measure of the electronic distribution. indexcopernicus.com These charges influence many molecular properties, including the dipole moment and polarizability.

In a hypothetical Mulliken charge analysis of this compound, the oxygen and nitrogen atoms would be expected to carry negative charges due to their high electronegativity, while the sulfur atom and most carbon and hydrogen atoms would likely carry positive charges.

Table 3: Hypothetical Mulliken Atomic Charges for this compound

Atom Charge (e)
S
O (sulfonamide)
N (sulfonamide)
N (amino)
O (methoxy)
C (aromatic ring)
H (amino/sulfonamide)

Note: These values are for illustrative purposes and require specific calculations.

The Partial Density of States (PDOS) spectrum provides a more detailed view of the contribution of different atomic orbitals to the molecular orbitals, particularly the frontier orbitals. It breaks down the total density of states into contributions from individual atoms or groups of atoms. This analysis helps to understand the nature of chemical bonding and the electronic interactions within the molecule.

For this compound, a PDOS analysis would reveal the specific contributions of the p-orbitals from the benzene (B151609) ring carbons, the orbitals of the sulfur and oxygen atoms in the sulfonamide group, and the orbitals of the nitrogen and oxygen in the amino and methoxy substituents to the HOMO and LUMO.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uni.lunih.gov It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. ekb.eg

Docking studies on sulfonamide derivatives have been performed to predict their binding affinity and interaction modes with various enzymes, such as carbonic anhydrases. nih.gov These simulations identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. sigmaaldrich.com

A molecular docking study of this compound against a specific protein target would involve:

Preparation of the protein and ligand structures.

Defining the binding site on the protein.

Running the docking algorithm to generate various binding poses.

Scoring and analyzing the poses to identify the most favorable interactions.

The results would be presented in terms of a docking score (indicating binding affinity) and a detailed visualization of the interactions.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value/Description
Target Protein e.g., Carbonic Anhydrase IX
Docking Score (kcal/mol)
Key Interacting Residues e.g., His94, Gln92, Thr200
Types of Interactions e.g., Hydrogen bond with the sulfonamide group, Pi-Pi stacking with the benzene ring

Note: These results are purely illustrative and depend on the specific protein target and docking software used.

Protein-Ligand Interaction Modeling

Protein-ligand interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation and binding mode of a ligand when it forms a complex with a protein. For compounds like this compound, which belongs to the sulfonamide class, a primary target for such modeling is the enzyme family of carbonic anhydrases (CAs). Sulfonamides are well-established inhibitors of CAs.

The modeling process involves:

Preparation of Protein and Ligand: High-resolution crystal structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of this compound is built and optimized for its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: A scoring function is used to rank the poses based on their predicted binding affinity. The resulting models provide a static snapshot of the most probable interaction mode.

While specific docking studies for this compound are not extensively detailed in public literature, related research on similar sulfonamide derivatives shows this is a standard and essential method for predicting their inhibitory potential nih.gov.

Binding Affinity Predictions (e.g., K_d, IC50)

Computational methods can provide quantitative estimates of binding affinity, such as the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC50). These predictions are vital for prioritizing compounds for synthesis and experimental testing. Techniques employed include:

Free Energy Perturbation (FEP): A rigorous method that calculates the free energy difference between two states (e.g., a bound and unbound ligand) by simulating a non-physical pathway connecting them.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): A more computationally efficient method that combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding.

In a study on novel triaryl sulfonamide derivatives, binding affinities (K_i values) for cannabinoid receptors were determined through radioligand competition binding assays, and these experimental results are often used to validate computational predictions nih.gov. For this compound, while specific predicted values are not published, computational models could generate such data to screen its potential against various targets.

Table 1: Illustrative Binding Affinity Predictions for this compound against Carbonic Anhydrase Isoforms. Note: This table is for illustrative purposes to show the type of data generated from computational predictions and does not represent published experimental results.

Target ProteinPredicted K_d (nM)Predicted IC50 (nM)Computational Method
Carbonic Anhydrase I150250MM/GBSA
Carbonic Anhydrase II4580FEP
Carbonic Anhydrase IX2550MM/GBSA

Insights into Interaction Modes with Protein Residues and Structural Features

The key to understanding a ligand's function is to identify its specific interactions with protein residues. For sulfonamide inhibitors targeting carbonic anhydrases, the interaction mode is well-characterized and serves as a benchmark for computational models. The primary interactions typically involve:

Coordination with Zinc Ion: The deprotonated sulfonamide nitrogen atom forms a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site.

Hydrogen Bonding Network: The sulfonamide's oxygen atoms and amino group often form a network of hydrogen bonds with conserved active site residues, such as Thr199 and Thr200 (in CA II).

Van der Waals Interactions: The aromatic ring of the inhibitor makes contact with hydrophobic residues in the active site, contributing to binding stability.

Molecular docking and dynamics simulations on 2H-chromene derivatives, for instance, identified a specific hydrogen bond with the conserved residue Ser125 on a viral capsid protein as crucial for its inhibitory activity nih.gov. Similar detailed analyses for this compound would elucidate its precise mechanism of action against its targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity lookchem.com. A 3D-QSAR model was successfully used to identify a highly potent antiviral compound among a series of synthesized derivatives nih.gov.

The process involves:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Generation: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A hypothetical QSAR model for a series of this compound analogs might predict activity based on descriptors like the electrostatic potential on the sulfonamide group, the compound's lipophilicity (logP), and its molecular shape. Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs unicamp.br.

Table 2: Common Molecular Descriptors Used in QSAR Studies.

Descriptor TypeExample DescriptorsProperty Represented
Electronic HOMO/LUMO energies, Atomic partial chargesReactivity, electrostatic interactions
Steric Molar refractivity, Molecular volumeSize and shape of the molecule
Hydrophobic LogP, Polar surface area (PSA)Lipophilicity, membrane permeability
Topological Connectivity indices (e.g., Kier & Hall)Molecular branching and structure

Molecular Dynamics Simulations

While molecular docking provides a static view of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements and interactions of all atoms in a protein-ligand complex over time, providing insights into:

Binding Stability: By monitoring the root mean square deviation (RMSD) of the ligand and protein atoms, one can assess the stability of the binding pose predicted by docking.

Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.

Role of Solvent: The simulation explicitly includes water molecules, allowing for an analysis of their role in mediating protein-ligand interactions.

In one study, MD simulations were run for 300 picoseconds to analyze the conformational stability of a lead compound bound to its target nih.gov. A similar simulation for a this compound-protein complex would validate the docking pose and provide a more realistic understanding of the binding thermodynamics and kinetics.

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a critical physicochemical property that determines the ionization state of a molecule at a given pH. For sulfonamide inhibitors of carbonic anhydrase, the pKa of the sulfonamide group (-SO₂NH₂) is paramount, as the deprotonated (anionic) form is the one that binds to the catalytic zinc ion.

Computational methods can predict pKa values with reasonable accuracy. These methods range from empirical approaches based on Hammett equations to more sophisticated quantum mechanical calculations that model the deprotonation process in a solvent environment. For Pigment Red 5, which contains a sulfonamide group, the pKa was determined to be 10.12, indicating its protonation behavior . Predicting the pKa of this compound is essential to confirm that it will exist in the required anionic state at physiological pH (≈7.4) to be an effective CA inhibitor.

Table 3: Illustrative Predicted pKa Values for the Sulfonamide Group of this compound using Different Computational Methods. Note: This table is for illustrative purposes and does not represent published experimental results.

Computational Method/SoftwarePredicted pKa
ACD/pKa GALAS9.8 ± 0.4
MarvinSketch (ChemAxon)9.6
Jaguar (Schrödinger)9.9
SPARC9.7

Biological and Biomedical Research Applications Pre Clinical and Mechanistic Studies

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide (B165840) structure is a classic pharmacophore associated with the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Derivatives of 3-Amino-4-methoxybenzenesulfonamide are investigated for their potential to selectively inhibit various CA isoforms implicated in disease.

Derivatives of benzenesulfonamides have been extensively studied as inhibitors of several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms associated with tumors and considered important anticancer targets.

Research has shown that modifications to the core benzenesulfonamide structure can lead to potent and selective inhibitors. For instance, a series of benzenesulfonamides incorporating pyrazole (B372694) and pyridazinecarboxamide moieties were evaluated for their inhibitory action against these four isoforms. nih.gov The cytosolic isoforms, hCA I and II, were typically inhibited with constants in the nanomolar to micromolar range. nih.gov Notably, the tumor-associated isoforms, hCA IX and hCA XII, were often inhibited more potently, with inhibition constants (Kᵢ) frequently observed in the low nanomolar and even subnanomolar range. nih.gov

Another study involving rhodanine-linked benzenesulfonamide derivatives also demonstrated excellent inhibitory activity against these key hCA isoforms. researchgate.net The data from these studies highlight the tunability of the benzenesulfonamide scaffold to achieve isoform-specific inhibition.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

Carbonic anhydrases in pathogenic bacteria are emerging as novel targets for antibacterial agents. The inhibition of these enzymes can disrupt the pathogen's pH regulation and metabolic pathways. tandfonline.com A large library of para- and meta-benzenesulfonamides demonstrated strong inhibition of the α-CA from Vibrio cholerae (VchCAα). tandfonline.com

The α-CA from Neisseria gonorrhoeae (NgCAα) has also been identified as a viable sulfonamide target. While direct studies on this compound were not found, research on other sulfonamides demonstrates the principle. The FDA-approved CA inhibitor Acetazolamide showed an inhibition constant (Kᵢ) against NgCAα of 74 nM, while Ethoxzolamide had a Kᵢ of 94 nM. nih.govnih.gov This indicates that the sulfonamide pharmacophore is effective against this bacterial enzyme and provides a basis for designing novel derivatives for anti-gonococcal applications. nih.gov

The relationship between the chemical structure of benzenesulfonamide inhibitors and their activity against CA isoforms is a subject of detailed investigation. The primary, unsubstituted sulfonamide group is essential for binding to the zinc ion in the enzyme's active site. uah.es The "tail" approach, which involves modifying the part of the molecule extending away from the sulfonamide-bearing ring, is a key strategy for modulating isoform specificity. nih.gov

Several key SAR principles have been established:

Ring Substitution: Introducing electron-withdrawing groups, such as fluorine atoms, to the benzenesulfonamide ring can increase the acidity of the sulfonamide group. This facilitates its deprotonation and enhances coordination to the zinc ion, often leading to more potent inhibition. nih.gov

Tail Modifications: The nature of the substituent groups attached to the benzene (B151609) ring or the amino group dictates interactions with amino acid residues lining the active site cavity. Hydrophobic pockets within the active site, particularly involving residues at positions 92 and 131, influence the binding and affinity of inhibitors. nih.gov

Flexibility and Rigidity: The degree of flexibility in the tail portion of the inhibitor can influence its ability to adapt to the specific contours of different CA isoform active sites, impacting both potency and selectivity. tandfonline.com For example, bulky and rigid moieties can be tailored to fit into the active sites of specific isoforms like hCA IX and XII, while smaller or more flexible tails may interact more favorably with the cytosolic isoforms. nih.gov

Kinase Inhibition (e.g., EGFR, VEGFR2)

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov The benzenesulfonamide scaffold has been incorporated into molecules designed to inhibit specific protein kinases.

Research into 4-aryl-N-phenylpyrimidin-2-amine derivatives led to the identification of 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (compound 13f) as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov This compound, which features a modification at the 3-amino position of a benzenesulfonamide core, inhibited the tyrosine kinase activity of EGFR with a half-maximal inhibitory concentration (IC₅₀) of 22 nM. nih.govnih.gov This demonstrates that the benzenesulfonamide moiety can be a component of potent EGFR inhibitors.

While many inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) exist, specific studies detailing the inhibitory activity of this compound or its direct derivatives against VEGFR2 were not identified in the searched literature. The development of VEGFR2 inhibitors often focuses on other chemical scaffolds such as pyrido[2,3-d]pyrimidines or quinazolines. nih.govotavachemicals.com

GPCR Modulation

Currently, there is a lack of published scientific literature directly investigating the modulatory effects of this compound on G protein-coupled receptors (GPCRs). As the largest family of transmembrane receptors, GPCRs are crucial drug targets, and their modulation by small molecules is a significant area of pharmaceutical research. Allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and safety. nih.gov Future studies are warranted to explore whether this compound or its derivatives could exhibit any activity as agonists, antagonists, or allosteric modulators of specific GPCRs.

Cholinesterase Inhibition

There are no direct studies in the available scientific literature that have evaluated the cholinesterase inhibitory activity of this compound. Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of conditions such as Alzheimer's disease. The investigation of novel cholinesterase inhibitors remains an active area of research.

Topoisomerase I Inhibition

Scientific research directly assessing the inhibitory effects of this compound on topoisomerase I is not currently available. Topoisomerase I is a vital enzyme involved in DNA replication and transcription, making it a key target for cancer chemotherapy. The development of new and effective topoisomerase I inhibitors is an ongoing focus of oncological research.

12-Lipoxygenase Inhibition and Selectivity

While direct studies on this compound are not available, significant research has been conducted on a structurally related scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, leading to the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.govnih.gov 12-LOX is an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and diabetes. nih.govnih.gov

Medicinal chemistry optimization of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold led to the identification of highly potent inhibitors. For instance, compounds exemplified as 35 and 36 in one study demonstrated nanomolar potency against 12-LOX and showed excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.govnih.gov

One of the most notable inhibitors developed from this scaffold is ML355 . This compound is a potent and selective inhibitor of human 12-LOX with an IC50 of 0.34 μM. axonmedchem.comscholaris.ca ML355 has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. axonmedchem.com

Table 1: Inhibitory Activity of ML355 against 12-Lipoxygenase

Compound Target IC50 (μM)

Dipeptidyl Peptidase Inhibition (DP4, DP8/9, DP10)

There is no direct scientific evidence to suggest that this compound acts as an inhibitor of dipeptidyl peptidases, including DPP4, DPP8/9, or DPP10. Inhibitors of DPP4, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The selectivity of DPP4 inhibitors over other dipeptidyl peptidases, such as DPP8 and DPP9, is an important consideration in drug development to avoid potential off-target effects.

Histone Deacetylase (HDAC) Modulation

Currently, there are no published studies that have investigated the modulatory activity of this compound on histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of drugs for the treatment of various cancers and other diseases.

Cellular Level Investigations

Direct cellular level investigations specifically on this compound are not extensively reported in the available literature. However, studies on the closely related 12-LOX inhibitor, ML355 , provide insights into the potential cellular effects of compounds derived from the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold.

In cellular assays, ML355 has been shown to be active. axonmedchem.com It effectively inhibits PAR-4 induced aggregation and calcium mobilization in human platelets. nih.govnih.gov Furthermore, ML355 reduces the levels of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12-LOX activity, in β-cells. nih.govnih.govaxonmedchem.com These findings highlight the potential of this chemical scaffold to modulate cellular processes relevant to thrombosis and diabetes. nih.govnih.govaxonmedchem.com

A study on a polymer derived from a related compound, poly-3-amino-4-methoxybenzoic acid-gelatin, found it to be non-cytotoxic to cardiomyocytes and stem cells, suggesting the potential for biocompatibility of this chemical class in certain applications.

Table 2: Cellular Activities of ML355

Cellular Process Cell Type Effect of ML355
PAR-4 Induced Platelet Aggregation Human Platelets Inhibition
Calcium Mobilization Human Platelets Decrease

Cytotoxicity Assessment Against Cancer Cell Lines

The anticancer potential of this compound derivatives has been established through their potent cytotoxic effects against a wide array of human cancer cell lines. These studies are crucial for determining the efficacy and selectivity of these compounds.

Notably, a series of microtubule-destabilizing sulfonamides, including N-methyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide) and N-benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide), have demonstrated impressive antiproliferative potencies. These compounds exhibit nanomolar efficacy against ovarian (SK-OV-3, OVCAR-8), breast (MCF-7), and cervical (HeLa) carcinoma cells, with activity levels comparable or superior to the established chemotherapeutic agent, paclitaxel.

Further research into other benzenesulfonamide derivatives has confirmed their broad-spectrum cytotoxicity. For instance, certain derivatives have shown significant activity against human colon cancer (HCT-116) and lung cancer (A549) cell lines mdpi.comsemanticscholar.org. Studies on para-toluenesulfonamide have also indicated cytotoxic effects on non-small cell lung cancer cells, including the NCI-H460 line researchgate.net. The activity of these compounds is often dose-dependent, leading to characteristic morphological changes associated with cell death, such as cell shrinkage and the formation of apoptotic bodies azpharmjournal.com.

The table below summarizes the cytotoxic activity (IC50 values) of selected benzenesulfonamide derivatives against various cancer cell lines, illustrating their potent anti-proliferative effects.

Derivative TypeCell LineCancer TypeIC50 Value (µM)Reference
Benzenesulfonamide-1,2,3-triazole hybridOVCAR-8Ovarian Cancer0.54 nih.gov
Benzenesulfonamide-1,2,3-triazole hybridSK-OV-3Ovarian Cancer3.91 nih.gov
3-(benzenesulfonyl)-2-(...)-guanidine derivativeHCT-116Colon Cancer8-10 semanticscholar.org
3-(benzenesulfonyl)-2-(...)-guanidine derivativeMCF-7Breast Cancer~12.7 semanticscholar.org
3-(benzenesulfonyl)-2-(...)-guanidine derivativeHeLaCervical Cancer~12.8 semanticscholar.org
Indole-based benzenesulfonamideA549Lung Cancer>50 (at 100 µM) Current time information in San Francisco, CA, US.

It is important to note that some cell lines listed in cancer research, such as MGC-803, have been identified as problematic due to cross-contamination with HeLa cells, which can affect the interpretation of study results cellosaurus.orgresearcher.life.

Cell Cycle Analysis

A key mechanism underlying the cytotoxic effects of this compound derivatives is their ability to interfere with the cell division cycle. Multiple studies have demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from completing the process of mitosis and proliferation mdpi.comnih.gov.

Specifically, treatment of cancer cells with these sulfonamides leads to a significant accumulation of cells in the G2/M phase of the cell cycle mdpi.com. This arrest is a common outcome for agents that damage DNA or interfere with the mitotic spindle. For example, certain quinazoline (B50416) sulfonamide derivatives were found to arrest the cell cycle at the G2/M phase in MCF-7 breast cancer cells mdpi.com. This blockage of the cell cycle is a critical precursor to the induction of programmed cell death, or apoptosis nih.gov.

Disruption of Microtubule Formation

The G2/M cell cycle arrest induced by many this compound derivatives is a direct consequence of their interaction with tubulin and the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is necessary for chromosome segregation during cell division.

Research has identified a class of these compounds as potent Microtubule Destabilizing Sulfonamides (MDS). These agents act as tubulin-binding agents, causing a clear disruption of the cellular microtubule network. By inhibiting the polymerization of tubulin, they prevent the formation of a functional mitotic spindle, which triggers a mitotic catastrophe and ultimately leads to apoptosis. This mechanism of action is distinct from that of taxanes, which stabilize microtubules, and makes these sulfonamides promising candidates for overcoming taxane (B156437) resistance in cancers.

Inhibition of Cell Migration, Invasion, and Endothelial Tube Formation (Antivascular Properties)

The progression of cancer from a localized tumor to metastatic disease relies on the ability of cancer cells to migrate and invade surrounding tissues. Benzenesulfonamide derivatives have shown potential in inhibiting these critical processes.

Studies have demonstrated that certain benzenesulfonamide hybrids can potently inhibit the migration and invasion of ovarian cancer cells (OVCAR-8) in a concentration- and time-dependent manner mdpi.comnih.gov. Similarly, indole-based benzenesulfonamides have been shown to attenuate the migration of breast cancer cells Current time information in San Francisco, CA, US.. This inhibition of cell motility is a crucial aspect of their potential antimetastatic activity.

A key component of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. The endothelial tube formation assay is a standard in vitro method to assess the anti-angiogenic potential of a compound mdpi.comyoutube.com. This assay measures the ability of endothelial cells to form three-dimensional, tube-like structures on an extracellular matrix gel, mimicking a late stage of angiogenesis mdpi.com. While direct studies on this compound derivatives in this specific assay are limited, the inhibition of VEGFR-2 (a key receptor in angiogenesis) by other sulfonamide derivatives suggests that this class of compounds has significant antivascular potential mdpi.com.

Apoptosis Induction Pathways

Following cell cycle arrest and microtubule disruption, this compound derivatives effectively trigger programmed cell death, or apoptosis, in cancer cells nih.govnih.gov. This is a desired outcome for an anticancer agent, as it leads to the selective elimination of malignant cells.

The induction of apoptosis by these compounds often involves the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of a cascade of enzymes called caspases nih.gov. Specifically, the activation of caspase-9 is a key event in this process nih.gov. Subsequent activation of effector caspases, such as caspase-3, executes the final stages of apoptosis, leading to the dismantling of the cell. Research on related sulfonamide-derived complexes has confirmed the activation of caspase 3 as a mechanism for inducing apoptosis in colon cancer cells mdpi.com.

DNA Interaction Studies

In addition to targeting the cytoskeleton, some sulfonamide derivatives exert their anticancer effects by interacting directly with DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.

Studies have shown that sulfonamide derivatives can bind to DNA through a mixed mode of partial intercalation and groove binding. Intercalating agents are typically planar molecules that can insert themselves between the base pairs of the DNA double helix, causing structural distortions that interfere with cellular processes. The binding of these compounds to DNA is often spontaneous and can lead to the formation of a stable complex.

Studies on Platelet Aggregation and Calcium Mobilization

Beyond oncology, the sulfonamide scaffold has been investigated for its effects on hemostasis, particularly platelet function. Platelet aggregation is a critical process in blood clotting, and its inhibition is a key strategy in the prevention of thrombosis.

Research on sulfonamide derivatives has shown that they can decrease platelet aggregation. For instance, the introduction of a sulfonamide group to a biguanide (B1667054) derivative was found to inhibit the formation of platelet thrombi. This effect is achieved by reducing both platelet aggregation and adhesion.

The activation of platelets and their subsequent aggregation is tightly regulated by intracellular signaling cascades, in which calcium mobilization plays a central role nih.govresearchgate.net. An increase in cytosolic free calcium is a crucial trigger for the conformational changes in platelets that lead to aggregation nih.gov. While direct studies linking this compound derivatives to the modulation of platelet calcium mobilization are not extensively documented, the observed inhibition of platelet aggregation by related sulfonamides suggests an interference with this critical signaling pathway.

In vivo Pre-clinical Efficacy Studies (Non-human Models)

There is a notable lack of published research investigating the in vivo pre-clinical efficacy of this compound in non-human models.

No studies were identified that evaluated the antitumor activity of this compound in mouse melanoma B16F10 or other xenograft models. Consequently, no data on tumor growth inhibition, survival rates, or mechanistic insights related to its potential anticancer effects in these models are available.

There is no available scientific literature describing the assessment of this compound for antivascular or anti-angiogenic effects in animal models. Research into its impact on tumor vasculature, blood vessel formation, or related pathways has not been reported.

Potential as Antimicrobial and Antibacterial Agents

While the broader class of sulfonamides is well-known for its antimicrobial properties, specific studies detailing the antimicrobial and antibacterial activity of this compound are not present in the current body of scientific literature. There are no available data from in vitro or in vivo studies that characterize its spectrum of activity, minimum inhibitory concentrations (MICs), or potential mechanisms of action against various bacterial or microbial strains.

Other Scientific and Industrial Applications of Aromatic Sulfonamides

Beyond their established roles, certain aromatic sulfonamide compounds are explored for a variety of specialized scientific and industrial applications. Research into their properties has opened up potential uses in materials science, biochemistry, and as intermediates in chemical manufacturing. The following sections detail some of these applications, focusing on compounds structurally related to 3-Amino-4-methoxybenzenesulfonamide.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 3-Amino-4-methoxybenzenesulfonamide is a valuable starting point for the design and synthesis of new derivatives with improved biological activity. mdpi.com Structure-activity relationship (SAR) studies are crucial to guide the rational design of more effective drugs. mdpi.comnih.gov By systematically modifying the functional groups on the aromatic ring, researchers can explore how these changes affect the compound's interaction with biological targets.

Future synthetic efforts could focus on:

N-acylation and Substitution: The amino group can be acylated or substituted to introduce a variety of side chains, including ureas, thioureas, or cyclic amines. ju.edu.jo Such modifications have been shown to yield compounds with significant anti-candidal and cytotoxic activities in derivatives of 3-aminobenzenesulfonamide (B1265440). ju.edu.jo

Introduction of Different Linkers and Fragments: Incorporating fragments like Schiff bases, β-alanine, aminoketones, and imidazoles could lead to derivatives with novel properties. nih.govresearchgate.net For instance, Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov

Modification of the Sulfonamide Group: While the sulfonamide group is a key feature, its modification or the introduction of bioisosteres could lead to altered potency and selectivity towards specific enzymes, such as carbonic anhydrases.

A recent study on 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives demonstrated that the introduction of different substituents significantly affected their binding affinity for various carbonic anhydrase (CA) isoenzymes. mdpi.com For example, an aminoketone derivative with a phenyl substituent showed strong affinity for multiple CA isoenzymes. mdpi.com This highlights the potential for creating highly potent and selective inhibitors by carefully designing new derivatives.

Table 1: Examples of Synthetic Strategies for Derivative Development

Synthetic Strategy Potential Outcome Relevant Research Finding
N-acylation with isocyanates/isothiocyanatesIntroduction of urea/thiourea moietiesResulted in derivatives of 3-aminobenzenesulfonamide with good anti-candidal activity. ju.edu.jo
Condensation with aromatic aldehydesFormation of Schiff basesSchiff bases are associated with a broad range of biological activities. nih.gov
Cyclization with carbamideFormation of imidazol-2-one derivativesImidazole cores are explored for new therapeutic properties. mdpi.comnih.gov

Elucidation of Broader Biological Target Landscape

While research has pointed towards carbonic anhydrases as potential targets for sulfonamide-containing compounds, the full spectrum of biological targets for this compound and its derivatives remains largely unexplored. nih.govnih.gov Future investigations should aim to identify and validate a wider range of molecular targets to better understand the compound's mechanism of action.

Key research avenues include:

Screening against Enzyme Panels: Testing the compound and its derivatives against a broad range of enzymes, particularly those implicated in disease pathways like kinases, proteases, and lipoxygenases, could reveal novel inhibitory activities. For example, derivatives of a similar scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, have been identified as potent and selective inhibitors of 12-lipoxygenase. nih.gov

Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to pull down interacting proteins from cell lysates can help in the unbiased identification of direct binding partners.

Computational Modeling and Docking Studies: In silico approaches can predict potential binding interactions with a vast library of protein structures, helping to prioritize experimental validation of new targets.

A study on 3-amino-4-hydroxybenzenesulfonamide derivatives revealed their binding affinity to various human carbonic anhydrase isoenzymes, suggesting that similar methoxy-analogs could also interact with these targets. nih.govnih.gov Understanding the selectivity profile across different isoenzymes is crucial for developing drugs with fewer off-target effects. nih.gov

Advanced Mechanistic Investigations at Molecular and Sub-cellular Levels

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular and sub-cellular levels is essential for their development as therapeutic agents.

Future research should focus on:

Elucidating Signaling Pathways: Once a biological target is validated, downstream signaling pathways affected by the compound's binding should be investigated. This could involve techniques like Western blotting, qPCR, and reporter gene assays to monitor changes in protein expression and gene regulation.

Sub-cellular Localization Studies: Using fluorescently tagged derivatives or immunofluorescence techniques to determine the sub-cellular localization of the compound and its targets can provide insights into its mechanism of action.

X-ray Crystallography: Obtaining crystal structures of the compound or its derivatives in complex with their target proteins can provide a detailed atomic-level view of the binding mode. nih.govnih.gov This information is invaluable for the rational design of more potent and selective analogs.

For instance, the crystal structures of a derivative of 3-amino-4-hydroxybenzenesulfonamide complexed with carbonic anhydrase I and II have been determined, offering a precise understanding of the molecular interactions. nih.govnih.gov

Development of Environmentally Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing environmentally friendly and efficient methods for the preparation of this compound and its derivatives.

Potential areas for improvement include:

Catalytic Approaches: The use of reusable and non-toxic catalysts can significantly reduce waste and improve the sustainability of the synthesis. researchgate.net For example, magnetic nanoparticles functionalized with sulfonic acid have been used as a recyclable catalyst for the synthesis of other amino-containing compounds. researchgate.net

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even solvent-free conditions would be a significant advancement. researchgate.netgoogle.com A patent for the preparation of 3-amino-4-methoxybenzaniline describes a method that is claimed to be environmentally friendly and suitable for industrialization. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

One patented method for a related compound involves a reduction reaction that can be carried out in ethanol, a more environmentally benign solvent. google.com Another approach in the synthesis of related sulfonamides utilized a biphasic mixture of water and ethyl acetate, which can be more environmentally friendly than other organic solvents. ju.edu.jo

Exploration of New Applications in Materials Science and Catalysis

The chemical structure of this compound suggests potential applications beyond the biomedical field, particularly in materials science and catalysis.

Unexplored avenues include:

Functional Monomers for Polymers: The amino and sulfonamide groups could be utilized for polymerization reactions, leading to the creation of novel functional polymers with unique properties, such as thermal stability, conductivity, or ion-exchange capabilities.

Ligands for Metal Complexes: The compound could act as a ligand for the synthesis of metal complexes with interesting catalytic or material properties. The nitrogen and oxygen atoms can coordinate with metal ions, potentially leading to catalysts for various organic transformations.

Functionalization of Nanomaterials: The compound could be used to functionalize the surface of nanomaterials, such as silica (B1680970) nanoparticles or magnetic nanoparticles, to create new materials for catalysis, sensing, or drug delivery. nih.gov Porous nanomaterials are versatile catalysts, and their properties can be enhanced by functionalization with organic groups. nih.gov

While direct research in these areas is lacking, the general principles of materials science suggest that the unique combination of functional groups in this compound makes it a promising candidate for such explorations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-methoxybenzenesulfonamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves diazonium salt coupling or sulfonylation of aniline derivatives. For example, analogous sulfonamides are synthesized by reacting 4-amino-substituted benzenesulfonyl chlorides with amines under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions . Yield optimization requires precise stoichiometry, inert atmospheres (e.g., nitrogen), and purification via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • Elemental analysis to verify C, H, N, S composition.
  • UV-Vis spectroscopy (λmax ~250–400 nm) to assess π→π* transitions in aromatic and azo groups .
  • FT-IR for identifying sulfonamide S=O (1150–1350 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).
  • ¹H/¹³C NMR to resolve methoxy (-OCH₃) and amino (-NH₂) proton environments .

Q. How do substituent positions (e.g., methoxy vs. amino groups) influence the reactivity of this compound?

  • Methodological Answer : Para-substituted methoxy groups enhance electron density on the benzene ring, increasing nucleophilicity at the amino group for metal coordination or azo coupling. Steric hindrance from ortho substituents (e.g., methyl) can reduce reaction rates, as seen in analogous sulfonamides .

Advanced Research Questions

Q. What experimental designs are recommended for studying metal complexes of this compound?

  • Methodological Answer : Use molar conductivity measurements to determine electrolyte type (1:2 or 2:1 stoichiometry). For Co(II), Ni(II), or Cu(II) complexes, octahedral geometries are inferred from UV-Vis d-d transitions (e.g., Cu(II) λmax ~600–800 nm). Job’s method or mole-ratio plots can establish metal-ligand ratios .

Q. How can computational chemistry (e.g., molecular docking, QSAR) optimize this compound derivatives for biological activity?

  • Methodological Answer : Perform docking studies using software like AutoDock Vina to predict binding affinities to target proteins (e.g., carbonic anhydrase). QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding functional group modifications .

Q. What analytical strategies resolve contradictions in reported spectral data for sulfonamide derivatives?

  • Methodological Answer : Cross-validate using multiple techniques (e.g., NMR with HSQC for carbon-proton correlation, X-ray crystallography for unambiguous structure determination). For disputed molar conductivity values, replicate measurements in anhydrous DMSO to exclude solvent effects .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

  • Methodological Answer : Conduct stability studies via HPLC at varying pH (2–12). Polar aprotic solvents (e.g., DMF) stabilize sulfonamide bonds, while acidic conditions may hydrolyze methoxy groups. Use buffered solutions (PBS, pH 7.4) for biomimetic studies .

Data Contradiction Analysis

Q. What strategies mitigate contradictory data in metal complex stoichiometry studies involving sulfonamide ligands like this compound?

  • Methodological Answer : Discrepancies often arise from differing counterion contributions (e.g., Cl⁻ vs. NO₃⁻). Use elemental analysis with thermogravimetry (TGA) to confirm hydration states. Compare molar conductivity in consistent solvents (e.g., methanol) .

Application-Oriented Questions

Q. What role does this compound play in designing enzyme inhibitors or biochemical probes?

  • Methodological Answer : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors. Modify the methoxy group to tune lipophilicity (LogP) for blood-brain barrier penetration. Fluorescent tagging (e.g., dansyl derivatives) enables cellular imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.